N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-chlorobenzenethiol to introduce the sulfanyl group. The final step involves the acylation of the thiazole derivative with chloroacetyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under basic conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with various molecular targets. It can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Compared to these compounds, this compound is unique due to its dual chlorophenyl and sulfanyl substitutions, which enhance its biological activity and specificity .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-11-5-7-12(8-6-11)23-10-16(22)21-17-20-15(9-24-17)13-3-1-2-4-14(13)19/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMRAKMLSPWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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